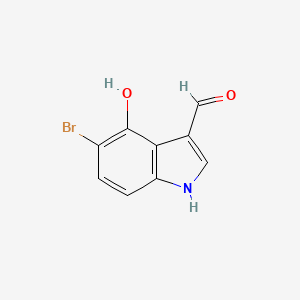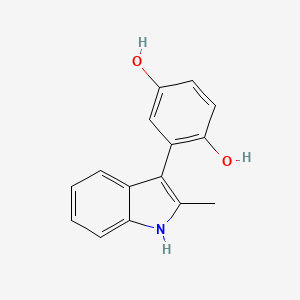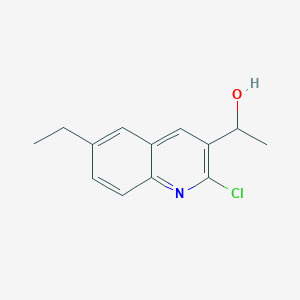
(2-(4-Fluorophenyl)indolizin-1-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-Fluorophenyl)indolizin-1-YL)methanamine is a chemical compound that belongs to the class of indolizines, which are nitrogen-containing heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Fluorophenyl)indolizin-1-YL)methanamine can be achieved through several methods. One common approach involves the cyclization of pyridine derivatives. For instance, the reaction of 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of a base like triethylamine can yield indolizine derivatives . Another method includes the use of transition metal-catalyzed reactions and oxidative coupling .
Industrial Production Methods
Industrial production of indolizine derivatives often involves scalable methods such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . Additionally, the use of continuous flow reactors allows for the efficient production of these compounds on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
(2-(4-Fluorophenyl)indolizin-1-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indolizine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(2-(4-Fluorophenyl)indolizin-1-YL)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of (2-(4-Fluorophenyl)indolizin-1-YL)methanamine involves its interaction with various molecular targets. The indolizine core can bind to multiple receptors, influencing biological pathways . The fluorophenyl group enhances its binding affinity and specificity, making it a valuable compound in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Fluorophenyl)(pyridin-4-yl)methanamine
- (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride
- 4-[4-(4-Fluorophenyl)-2-[4-[®-methylsulfinyl]phenyl]-1H-imidazol-5-yl
Uniqueness
(2-(4-Fluorophenyl)indolizin-1-YL)methanamine is unique due to its indolizine core, which provides distinct electronic properties and reactivity compared to other fluorophenyl derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H13FN2 |
|---|---|
Peso molecular |
240.27 g/mol |
Nombre IUPAC |
[2-(4-fluorophenyl)indolizin-1-yl]methanamine |
InChI |
InChI=1S/C15H13FN2/c16-12-6-4-11(5-7-12)14-10-18-8-2-1-3-15(18)13(14)9-17/h1-8,10H,9,17H2 |
Clave InChI |
RLNJVSQBMFKKGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=CN2C=C1)C3=CC=C(C=C3)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Methoxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11870726.png)
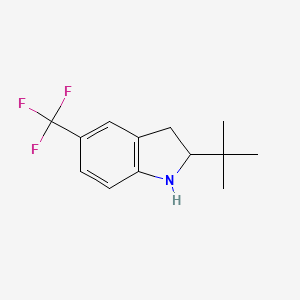
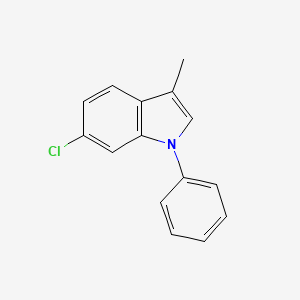
![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11870755.png)
